2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is crucial for its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylpropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boron reagent. The typical reaction conditions include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, THF, 80-100°C.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Corresponding alcohol.
Hydrolysis: Boronic acid.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Employed in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and other advanced materials.
Mechanism of Action
The primary mechanism by which 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronate ester transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4-Methoxyphenylboronic Acid: Similar structure but lacks the propyl and dioxaborolane groups.
Bis(pinacolato)diboron: A common boron reagent used in similar coupling reactions.
Uniqueness
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity in coupling reactions. The presence of the dioxaborolane group allows for efficient transmetalation and the formation of stable intermediates, making it a valuable reagent in organic synthesis.
This compound’s versatility and efficiency in forming carbon-carbon bonds make it a crucial tool in modern synthetic chemistry, with wide-ranging applications in various scientific fields.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)12-6-7-13-8-10-14(18-5)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJYHQBUIHZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674699 | |
Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-72-8 | |
Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.